N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine
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Overview
Description
N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of an ethoxyphenyl group attached to the nitrogen atom of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyaniline with a suitable pyrrole derivative under specific conditions. The reaction typically requires the use of a catalyst and may be carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The ethoxyphenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as ceric ammonium nitrate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or other electrophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted pyrrole derivatives .
Scientific Research Applications
N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine include:
Phenacetin: Known chemically as N-(4-ethoxyphenyl)acetamide, it has similar structural features but different pharmacological properties.
N-(4-ethoxyphenyl)retinamide: Another compound with an ethoxyphenyl group, used in cancer research.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C12H16N2O/c1-2-15-11-7-5-10(6-8-11)14-12-4-3-9-13-12/h5-8H,2-4,9H2,1H3,(H,13,14) |
InChI Key |
ZPXDWKUUZGZYGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NCCC2 |
Origin of Product |
United States |
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